4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with significant potential in pharmaceutical research. Its IUPAC name reflects its complex structure, which includes a piperazine ring, a carboxylic acid group, and a tert-butyl ester functional group. The compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities.
This compound can be sourced from various chemical suppliers, with a typical purity of around 95% and a molecular formula of , corresponding to a molecular weight of approximately 373.4 g/mol . It is classified primarily as a tertiary amine due to the presence of the piperazine moiety, and it also features functional groups that suggest potential applications in drug development.
The synthesis of 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester typically involves several steps that can be optimized for efficiency. A notable method includes the use of photocatalysis to facilitate the reaction under mild conditions.
The molecular structure of 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester can be described using various chemical notations:
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)22-13-11-21(12-14-22)9-6-10-23-17(24)15-7-4-5-8-16(15)18(23)25/h4-5,7-8H,6,9-14H2,1-3H3
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3C2=O
.The structure features a piperazine ring connected to a propyl chain that incorporates the dioxo-indan moiety, contributing to its unique chemical properties.
The compound's reactivity can be attributed to its functional groups:
These reactions are essential for modifying the compound for specific biological applications or for synthesizing related analogs.
The physical properties of 4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester include:
These properties indicate that the compound is stable under standard laboratory conditions but may require careful handling due to its organic nature.
4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester has several potential applications in scientific research:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3